molecular formula C8H7ClO2S B2768142 Cubane-1-sulfonyl chloride CAS No. 2416234-62-1

Cubane-1-sulfonyl chloride

Cat. No.: B2768142
CAS No.: 2416234-62-1
M. Wt: 202.65
InChI Key: XAIYHEXIBOSZTE-UHFFFAOYSA-N
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Description

Cubane-1-sulfonyl chloride is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structure. Cubane itself is known for its remarkable stability despite its high strain energy. The sulfonyl chloride functional group attached to the cubane framework introduces significant reactivity, making this compound a valuable compound in synthetic organic chemistry.

Mechanism of Action

Target of Action

Cubane-1-sulfonyl chloride, as a derivative of cubane, is likely to share similar targets with other cubane-based compounds and sulfonamide drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and bacterial folic acid synthesis, respectively .

Mode of Action

Sulfonamides, which share a similar functional group, are known to act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Biochemical Pathways

This compound may affect the biochemical pathways related to the targets it interacts with. For instance, by inhibiting dihydropteroate synthetase, it could disrupt the synthesis of folic acid, a crucial cofactor for various enzymatic reactions in bacteria . This could lead to downstream effects such as impaired DNA synthesis and bacterial growth .

Pharmacokinetics

. This suggests that this compound might have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The cubane scaffold is also known to improve metabolic stability over benzene , which could potentially enhance the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its inhibition of its target enzymes. For instance, inhibition of dihydropteroate synthetase could lead to a decrease in bacterial folic acid synthesis, thereby impairing bacterial growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cubane-1-sulfonyl chloride typically begins with the functionalization of cubane. One common method involves the chlorosulfonation of cubane, where cubane is treated with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group. The reaction is usually carried out at low temperatures to prevent decomposition of the highly strained cubane ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Cubane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The cubane framework can undergo oxidation under specific conditions, leading to the formation of cubane derivatives with different functional groups.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Potassium permanganate, chromium trioxide

Major Products:

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

Cubane-1-sulfonyl chloride has found applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential as a bioisostere of benzene, providing a stable and non-toxic alternative for drug design.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of novel therapeutic agents.

    Industry: Utilized in the production of high-energy materials, such as explosives and propellants, due to the high energy content of the cubane framework.

Comparison with Similar Compounds

Cubane-1-sulfonyl chloride can be compared with other cubane derivatives and sulfonyl chlorides:

    Cubane Derivatives: Similar compounds include cubane-1-carboxylic acid, cubane-1,4-dicarboxylic acid, and cubane-1,4-diamine. These compounds share the cubane framework but differ in the functional groups attached.

    Sulfonyl Chlorides: Similar compounds include benzene sulfonyl chloride and toluene sulfonyl chloride. While these compounds share the sulfonyl chloride group, the cubane framework of this compound provides unique reactivity and stability.

This compound stands out due to its combination of the highly strained cubane structure and the reactive sulfonyl chloride group, making it a versatile and valuable compound in various fields of research and industry.

Properties

IUPAC Name

cubane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2S/c9-12(10,11)8-5-2-1-3(5)7(8)4(1)6(2)8/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIYHEXIBOSZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C4C1C5C2C3C45S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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